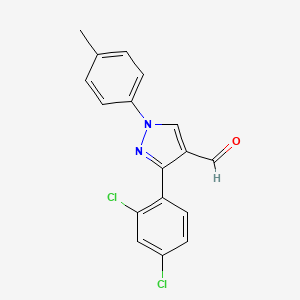

3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde

CAS No.: 618098-96-7

Cat. No.: VC16132570

Molecular Formula: C17H12Cl2N2O

Molecular Weight: 331.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618098-96-7 |

|---|---|

| Molecular Formula | C17H12Cl2N2O |

| Molecular Weight | 331.2 g/mol |

| IUPAC Name | 3-(2,4-dichlorophenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C17H12Cl2N2O/c1-11-2-5-14(6-3-11)21-9-12(10-22)17(20-21)15-7-4-13(18)8-16(15)19/h2-10H,1H3 |

| Standard InChI Key | NSBRQFHRAZGPPU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)C=O |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Composition

The compound’s IUPAC name, 3-(2,4-dichlorophenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde, precisely describes its structure:

-

A pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) at position 4 bears an aldehyde functional group.

-

Position 3 is substituted with a 2,4-dichlorophenyl group, introducing electron-withdrawing chlorine atoms.

-

Position 1 is occupied by a p-tolyl group (4-methylphenyl), contributing hydrophobic character .

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 618098-96-7 |

| Molecular Formula | C₁₇H₁₂Cl₂N₂O |

| Molecular Weight | 331.2 g/mol |

| SMILES Notation | CC1=CC=C(C=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)C=O |

| InChI Key | NSBRQFHRAZGPPU-UHFFFAOYSA-N |

The canonical SMILES string and InChI key provide unambiguous representations for database searches and computational modeling .

Synthesis and Manufacturing Processes

Multi-Step Synthetic Routes

The synthesis typically involves condensation and cyclization reactions, as outlined in methodologies for analogous pyrazole-4-carbaldehydes :

-

Precursor Preparation:

-

Optimization Challenges:

Table 2: Key Synthetic Parameters

| Parameter | Conditions |

|---|---|

| Reaction Temperature | 80–100°C |

| Catalyst | Concentrated H₂SO₄ |

| Solvent System | DMF-Ethanol (1:3 v/v) |

| Typical Yield | 68–85% |

Physicochemical Characterization

Spectroscopic Profiles

Infrared Spectroscopy (IR):

-

Strong absorption at 1675–1676 cm⁻¹ confirms the C=O stretch of the aldehyde group.

-

Peaks at 1513–1524 cm⁻¹ and 1346–1365 cm⁻¹ correspond to asymmetric and symmetric NO₂ stretches in nitro-containing analogs .

¹H-NMR Spectroscopy:

-

Aldehyde proton appears as a singlet at δ 9.90–10.08 ppm.

-

Aromatic protons of the p-tolyl group resonate as doublets at δ 7.35–7.45 ppm (J = 7.5–8.0 Hz) .

Biological Activities and Mechanisms

Pharmacological Prospects

-

Anticancer Applications: Pyrazole analogs inhibit tubulin polymerization (e.g., combretastatin-like activity).

-

Antimicrobial Effects: Chlorine substituents disrupt microbial cell membranes via hydrophobic interactions.

Future Directions and Challenges

-

Structure-Activity Relationship (SAR) Studies:

-

Systematic variation of substituents to optimize bioavailability.

-

-

Scale-Up Challenges:

-

Improving atom economy in aldehyde functionalization steps.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume